molecular formula C9H8N4O2 B8769050 1-[(4-nitrophenyl)methyl]triazole

1-[(4-nitrophenyl)methyl]triazole

Cat. No.: B8769050
M. Wt: 204.19 g/mol
InChI Key: IRARVWPSVFZRLD-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Triazole Scaffolds in Modern Organic Chemistry

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. This structural motif has become a cornerstone in modern synthetic chemistry. researchgate.net 1,2,3-triazoles are not naturally occurring but are of significant interest to chemists due to their unique properties and efficient synthesis, often through "click chemistry" reactions like the Huisgen 1,3-dipolar cycloaddition. acs.orgnih.gov

The key attributes of the 1,2,3-triazole scaffold include:

High Stability: The aromatic nature of the triazole ring imparts considerable thermal and chemical stability. nih.gov

Versatile Reactivity: The triazole ring can be readily functionalized, allowing for the creation of a diverse range of derivatives. researchgate.net

Strong Dipole Moment: The presence of multiple nitrogen atoms creates a significant dipole moment, influencing the molecule's interactions and physical properties.

Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature in the design of functional materials.

These characteristics make 1,2,3-triazole scaffolds valuable building blocks in materials science and the development of functional coatings. rsc.org Their ease of synthesis and high yields further enhance their appeal in creating complex molecular architectures. rsc.org

Importance of Nitrophenyl Moieties in Chemical Systems

The nitrophenyl group, specifically the 4-nitrophenyl moiety, is a common functional group in organic chemistry. Its significance stems from the strong electron-withdrawing nature of the nitro group (–NO2). nih.gov This property has several important implications for the chemical behavior of the molecule to which it is attached:

Modulation of Electronic Properties: The nitro group can significantly alter the electron density of the aromatic ring and other parts of the molecule, influencing its reactivity and spectroscopic properties. nih.gov

Enhanced Reactivity: The electron-withdrawing effect can activate the phenyl ring towards nucleophilic aromatic substitution reactions.

Chromophoric Properties: The nitrophenyl group is a chromophore, meaning it absorbs light in the ultraviolet-visible region. This characteristic is exploited in the design of dyes, pigments, and chemical sensors. nih.gov For instance, some organophosphates containing a 4-nitrophenyl group can be detected indirectly through fluorescence quenching mechanisms. nih.gov

Precursor for Amino Group: The nitro group can be readily reduced to an amino group (–NH2), providing a versatile synthetic handle for further molecular elaboration.

Rationale for Investigating 1-[(4-nitrophenyl)methyl]triazole as a Distinct Chemical Entity

The combination of a 1,2,3-triazole scaffold and a 4-nitrophenyl moiety in this compound creates a molecule with a unique set of properties that warrant specific investigation. The rationale for studying this compound is multifaceted:

Synergistic Effects: Researchers are interested in how the individual properties of the triazole ring and the nitrophenyl group interact and potentially lead to novel chemical behaviors. The electron-withdrawing nitro group can influence the electronic environment of the triazole ring, and vice versa.

Intermediate for Complex Syntheses: This compound serves as a valuable intermediate in the synthesis of more complex molecules. For example, it is a known intermediate in the preparation of certain pharmaceutical compounds. innospk.comchemicalbook.com

Platform for Functional Materials: The presence of both a hydrogen-bonding capable triazole and a chromophoric nitrophenyl group makes it a candidate for the development of new materials with interesting optical or recognition properties. rsc.orgnih.gov The synthesis of derivatives, such as chalcones containing the 1-(4-nitrophenyl)-1H-1,2,3-triazole moiety, highlights its use as a building block for potentially functional materials. mdpi.com

Overview of Research Trajectories for Triazole-Based Compounds (excluding biological/clinical focus)

Research into triazole-based compounds extends far beyond the realm of medicinal chemistry. In the context of non-biological and non-clinical applications, several key research trajectories are being pursued:

Materials Science: Triazole-containing polymers and materials are being developed for a variety of applications, including high-performance coatings. rsc.org Their properties, such as corrosion resistance, are of significant interest. rsc.org

Catalysis: Triazole-derived N-heterocyclic carbenes are used as ligands in organometallic catalysis, facilitating a wide range of chemical transformations.

Chemical Sensing: The ability of the triazole ring to coordinate with metal ions and the chromophoric nature of appended groups, such as the nitrophenyl moiety, are being harnessed to create selective and sensitive chemical sensors. nih.gov

Supramolecular Chemistry: The defined geometry and hydrogen bonding capabilities of triazoles make them excellent components for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs).

The investigation of this compound and its derivatives contributes to these broader research goals by providing a versatile platform for creating new functional molecules and materials.

Chemical Data of this compound and Related Compounds

Physical and Chemical Properties of 1-[(4-nitrophenyl)methyl]-1,2,4-triazole

PropertyValueSource
Molecular FormulaC₉H₈N₄O₂ nih.gov
Molecular Weight204.19 g/mol nih.gov
Boiling Point433.4°C at 760 mmHg innospk.com
Flash Point215.9°C innospk.com
Density1.39 g/cm³ innospk.com
AppearanceWhite to light yellow powder innospk.com
Purity≥98% innospk.com
CAS Number119192-09-5 innospk.comnih.gov

Synthesis of 1-[(4-nitrophenyl)methyl]-1,2,4-triazole

A common synthetic route involves the reaction of 4-nitrobenzyl bromide with 4-amino-1,2,4-triazole (B31798) in a suitable solvent like isopropyl alcohol, followed by a series of workup steps to isolate the final product. chemicalbook.com

ReactantsReagents/SolventsConditionsYieldSource
4-Nitrobenzyl bromide, 4-amino-1,2,4-triazoleIsopropyl alcohol, Hydrochloric acid, Sodium nitrite, Ammonia solutionReflux, Cooling to -2°C, Basic workup83.3% chemicalbook.com

Research Findings on Related Triazole Derivatives

CompoundResearch FocusKey FindingSource
4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)Synthetic IntermediateA scalable, one-step synthesis from commercially available materials was developed. mdpi.com
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-oneSynthesis and Structural CharacterizationSynthesized in a single step with a 92% yield; structure confirmed by X-ray diffraction and NMR. mdpi.com
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oximeSynthesis and Structural CharacterizationSynthesized in 86% yield from the corresponding ketone and hydroxylamine (B1172632) hydrochloride. mdpi.com

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]triazole

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)7-12-6-5-10-11-12/h1-6H,7H2

InChI Key

IRARVWPSVFZRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for the Preparation of 1 4 Nitrophenyl Methyl Triazole and Its Analogues

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1-[(4-nitrophenyl)methyl]triazole

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound. This reaction, a cornerstone of click chemistry, involves the reaction between an azide (B81097) and a terminal alkyne, yielding the 1,4-regioisomer exclusively and with high efficiency. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high yields, often requiring minimal purification. organic-chemistry.orgnsf.gov The active Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org

Precursor Synthesis: 4-Nitrobenzyl Azide and Terminal Alkynes

The successful synthesis of the target triazole via CuAAC is contingent on the availability of its precursors: 4-nitrobenzyl azide and a suitable terminal alkyne (in the simplest case, acetylene, to form the unsubstituted triazole ring at the 4- and 5-positions).

4-Nitrobenzyl Azide: This key intermediate is commonly prepared through a nucleophilic substitution reaction. The typical procedure involves reacting 4-nitrobenzyl bromide with an azide salt, most frequently sodium azide. The reaction is generally carried out in a polar aprotic solvent, which facilitates the dissolution of the azide salt and promotes the SN2 reaction pathway. A variety of solvent systems have been proven effective, including dimethyl sulfoxide (DMSO) chemspider.com, polyethylene glycol (PEG-400) google.com, and mixtures such as acetone/water. For instance, dissolving 4-nitrobenzyl bromide in DMSO and adding solid sodium azide, followed by stirring at ambient temperature, can yield the product in good yields (e.g., 73%). chemspider.com An alternative method using PEG-400 as the solvent at room temperature has been reported to produce 4-nitrobenzyl azide with a near-quantitative yield of 99%. google.com The precursor, 4-nitrobenzyl bromide, can be synthesized via the free-radical bromination of 4-nitrotoluene using elemental bromine and irradiation with a photolamp in a solvent like carbon tetrachloride. prepchem.com

Terminal Alkynes: Terminal alkynes are the second essential component for the CuAAC reaction. While simple alkynes like phenylacetylene are commercially available, more complex or functionalized alkynes often require synthesis. A prevalent and efficient method for converting aldehydes into terminal alkynes is the Bestmann-Ohira reaction (also known as the Gilbert-Seyferth homologation). organic-chemistry.org This method utilizes the Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, which reacts with an aldehyde in the presence of a base like potassium carbonate in methanol to furnish the corresponding terminal alkyne in a one-pot procedure. epa.gov This reaction is particularly advantageous as it proceeds under mild conditions, allowing for the conversion of aldehydes that may be sensitive to harsher methods. organic-chemistry.org Flow chemistry techniques have also been adapted for this transformation, enabling continuous production and integration into multi-step syntheses to form triazoles. durham.ac.uk

Optimization of Catalytic Conditions (Ligand Effects, Solvent Effects, Temperature)

The efficiency and rate of the CuAAC reaction can be significantly influenced by the choice of ligand, solvent, and temperature. While many CuAAC reactions proceed efficiently at room temperature, optimization of these parameters is crucial for challenging substrates or for achieving high throughput.

Ligand Effects: Ligands play a dual role in the CuAAC reaction: they stabilize the catalytically active Cu(I) oxidation state against disproportionation and oxidation, and they can accelerate the reaction rate. wikipedia.orgacs.org A wide array of ligands have been developed for this purpose. Tris-(triazolylmethyl)amine (TTTA) and tris(benzyltriazolylmethyl)amine (TBTA) are common ligands that protect the copper catalyst. wikipedia.org N-heterocyclic carbenes (NHCs) have also been employed, demonstrating high efficiency even at low catalyst loadings and facilitating the reaction under neat (solvent-free) conditions. acs.org Furthermore, polydentate amine/heterocycle ligands can enhance catalytic activity. acs.org The choice of ligand can be critical; in some cases, the reaction is completely inhibited in the absence of a suitable ligand. mdpi.com

Solvent Effects: The CuAAC reaction is known for its compatibility with a wide range of solvents, including protic and aprotic polar solvents. Water, or aqueous-organic mixtures, are particularly effective and often lead to rate acceleration. organic-chemistry.org This versatility makes the reaction amenable to green chemistry principles. Sustainable solvents such as glycerol and deep eutectic solvents (e.g., a choline chloride/glycerol mixture) have been successfully employed, often in conjunction with a CuI catalyst. mdpi.com The choice of solvent can also influence ligand performance. For example, some ligands that are highly effective in DMSO/water mixtures may show reduced activity in predominantly aqueous solutions due to the formation of inhibitory complexes. nih.gov

Temperature: Most CuAAC reactions are conducted at room temperature, which is a major advantage of this method. mdpi.com However, for less reactive substrates or to reduce reaction times, moderate heating can be applied. For instance, using a heterogeneous copper-on-carbon catalyst in water, reactions involving various substituted benzyl (B1604629) azides and aryl alkynes were shown to proceed efficiently at room temperature, typically within 6 hours. frontiersin.org In specific cases with highly stable catalysts, temperatures may be increased to drive the reaction to completion or to accommodate low catalyst loadings. acs.org

Table 1: Selected Optimized Conditions for CuAAC Reactions with Benzyl Azide Analogues This table presents data from analogous CuAAC reactions to illustrate the effects of different catalytic systems.

Catalyst (mol%) Ligand/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
Cu-CANS (5) None Water Room Temp 6 98 frontiersin.org
CuSO₄·5H₂O (5) NaAsc (50), NEt₃ (1.0 equiv) t-BuOH/H₂O (1:1) Room Temp 16 95 beilstein-journals.org
[Cu₂(μ-Br)₂(L)]₂ (0.5) None Neat Room Temp 1 99 acs.org
CuI (1) L-proline Glycerol 80 1.5 94 mdpi.com
CuCl (5) None Water Room Temp 6 95 frontiersin.org

Mechanistic Insights into the CuAAC Pathway for this compound Formation

The mechanism of the CuAAC reaction is considerably more complex than a simple concerted cycloaddition and has been the subject of extensive experimental and computational studies. nih.govitu.edu.tr It is now widely accepted that the reaction proceeds through a stepwise pathway involving polynuclear copper intermediates. nih.govresearchgate.net

The catalytic cycle is initiated by the reaction of a Cu(I) species with the terminal alkyne to form a copper(I)-acetylide complex. nih.gov Density Functional Theory (DFT) calculations and experimental evidence suggest that the catalytically active species often involves two or more copper centers. organic-chemistry.orgitu.edu.tr A key step involves the coordination of the azide to one copper center, while the acetylide is bound to another. This arrangement facilitates the nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, forming a six-membered copper metallacycle intermediate. organic-chemistry.org This step is considered rate-determining in many systems. nih.gov Subsequent ring contraction and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue. organic-chemistry.org The involvement of a dinuclear copper species helps to explain the reaction's high regioselectivity and accelerated rate compared to the uncatalyzed thermal reaction, as it optimally positions the azide and alkyne for reaction. itu.edu.trresearchgate.net

Alternative Click Chemistry Approaches (e.g., Ruthenium-Catalyzed)

While CuAAC is highly effective for producing 1,4-disubstituted triazoles, alternative catalytic systems have been developed to access other regioisomers, most notably the 1,5-disubstituted products.

Comparison of Regioselectivity and Efficiency with CuAAC

The most significant alternative to CuAAC is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The primary distinction between the two methods lies in their regiochemical outcome. While CuAAC exclusively yields the 1,4-isomer, RuAAC provides complementary and exclusive access to the 1,5-disubstituted 1,2,3-triazole. nih.govacs.org This orthogonal selectivity is a powerful tool in chemical synthesis, allowing for the targeted preparation of either isomer by simply changing the metal catalyst.

Another key difference is the substrate scope with respect to the alkyne. CuAAC is generally restricted to terminal alkynes due to the necessity of forming a copper-acetylide intermediate. acs.org In contrast, RuAAC is effective with both terminal and internal alkynes, enabling the synthesis of fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism of RuAAC is distinct from CuAAC; it is thought to proceed via the formation of a six-membered ruthenacycle intermediate through oxidative coupling, followed by reductive elimination to form the triazole product. organic-chemistry.orgresearchgate.net

Exploration of Specific Catalytic Systems for 1,5-Substituted Triazole Formation

The development of RuAAC has centered on identifying robust and efficient ruthenium catalysts. The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) chloride complexes, often denoted as [Cp*RuCl]. organic-chemistry.org

Specific catalytic systems that have proven highly effective include CpRuCl(PPh₃)₂ and CpRuCl(COD) (COD = 1,5-cyclooctadiene). organic-chemistry.org These catalysts promote the reaction of a wide array of azides and alkynes to selectively produce 1,5-disubstituted triazoles. organic-chemistry.org The Cp*RuCl(COD) complex is particularly noteworthy as it is often active at ambient temperatures, making it suitable for thermally sensitive substrates. mdpi.com For the synthesis of a 1,5-disubstituted analogue of the target compound, 4-nitrobenzyl azide would be reacted with a terminal alkyne in the presence of a catalyst like chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium in a solvent such as 1,2-dichloroethane at moderately elevated temperatures (e.g., 45 °C). nih.gov

Table 2: Comparison of CuAAC and RuAAC Reactions

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Primary Product 1,4-disubstituted 1,2,3-triazole 1,5-disubstituted 1,2,3-triazole
Alkyne Substrate Scope Terminal alkynes only Terminal and internal alkynes
Typical Catalyst Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))
Key Mechanistic Step Formation of copper-acetylide and a six-membered metallacycle Oxidative coupling to form a six-membered ruthenacycle
Common Solvents Water, alcohols, DMSO, DMF Benzene (B151609), 1,2-dichloroethane, THF

Table of Compounds

Non-Click Synthetic Strategies for 1-[(4-nitrophenyl)methyl]triazole

While "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for triazole synthesis, several non-click strategies offer alternative pathways to this compound and its isomers. These methods often involve the construction of the triazole ring from acyclic precursors through cyclization reactions.

Ring-Closing Reactions of Precursor Hydrazones and Nitriles

The formation of the 1,2,4-triazole (B32235) ring can be achieved through the cyclization of appropriately substituted hydrazone and nitrile precursors. While a direct, well-documented multi-step synthesis of 1-[(4-nitrophenyl)methyl]-1,2,4-triazole from isolated hydrazone and nitrile intermediates is not extensively reported, a one-pot synthesis starting from 4-amino-4H-1,2,4-triazole and 4-nitrobenzyl bromide provides a relevant example of a ring-closing strategy. In this process, the 4-amino-1,2,4-triazole (B31798) can be considered a precursor that, after N-alkylation with 4-nitrobenzyl bromide, undergoes a diazotization reaction followed by an intramolecular cyclization to yield the final product.

A detailed "one-pot" procedure involves the reaction of 4-nitrobenzyl bromide with 4-amino-1,2,4-triazole in a suitable solvent like isopropyl alcohol under reflux. This is followed by an in-situ diazotization step using sodium nitrite in an acidic medium at low temperatures. The resulting intermediate then cyclizes to form 1-[(4-nitrophenyl)methyl]-1,2,4-triazole with a reported yield of 83.3% unive.it. This method, while not isolating the hydrazone precursor, conceptually aligns with the ring-closing strategy.

Starting Material 1Starting Material 2ReagentsProductYield (%)Reference
4-Nitrobenzyl bromide4-Amino-4H-1,2,4-triazole1. Isopropyl alcohol, reflux2. HCl, NaNO₂, H₂O1-[(4-Nitrophenyl)methyl]-1,2,4-triazole83.3 unive.it

Another straightforward, non-click approach that avoids the complexities of multi-step ring-closing reactions is the direct N-alkylation of the pre-formed 1,2,4-triazole ring. In this method, the sodium salt of 1,2,4-triazole is reacted with 4-nitrobenzyl bromide in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. This substitution reaction directly yields 1-[(4-nitrophenyl)methyl]-1,2,4-triazole.

Starting Material 1Starting Material 2SolventProductYield (%)Reference
1,2,4-Triazole sodium salt4-Nitrobenzyl bromideDMF1-[(4-Nitrophenyl)methyl]-1,2,4-triazole52 nih.gov

Cycloaddition Reactions Involving Nitrile Imines or Azides

[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles like triazoles. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile.

Azides: The 1,3-dipolar cycloaddition of azides with alkynes, known as the Huisgen cycloaddition, is a cornerstone of triazole synthesis. While often catalyzed by copper (a "click" reaction), this reaction can also proceed under thermal conditions, which qualifies as a non-click strategy. For the synthesis of analogues of the target compound, such as 1,4-disubstituted 1,2,3-triazoles, 4-nitrobenzyl azide (B81097) is a key intermediate. This azide can be prepared from 4-nitrobenzyl bromide and sodium azide. Subsequent reaction with a terminal alkyne yields the corresponding 1,2,3-triazole. For instance, the synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives has been achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction where the azide intermediate is first prepared from 1-(bromomethyl)-4-nitrobenzene nih.gov. Although this specific example uses a copper catalyst, the initial formation of the azide is a fundamental step that could be applied in a thermal, non-catalyzed cycloaddition.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Solvent-Free Synthesis and Mechanochemical Approaches

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding the reactants together (mechanochemistry), can lead to higher efficiency, shorter reaction times, and easier product isolation nih.govjmrionline.com.

Mechanochemical methods have been successfully employed for the synthesis of various triazole derivatives. For example, the synthesis of oxindole-triazole hybrids has been achieved under ball-milling conditions nih.gov. While a specific mechanochemical synthesis of this compound has not been explicitly detailed, the direct N-alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide is a promising candidate for adaptation to a solvent-free or mechanochemical process. This would involve the solid-state grinding of the reactants, potentially with a catalytic amount of a base.

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields, often in aqueous or solvent-free conditions nih.govekb.egtandfonline.comnih.govtandfonline.commdpi.com. The synthesis of various triazole derivatives has been shown to be more efficient under ultrasound irradiation compared to conventional heating nih.govekb.egtandfonline.comnih.govtandfonline.commdpi.com. The application of ultrasound to the synthesis of this compound could potentially reduce reaction times and energy consumption.

Use of Renewable Catalysts and Reagents

The use of renewable and non-toxic catalysts is a key aspect of green chemistry. While some of the established syntheses of triazoles rely on metal catalysts, research is ongoing to develop more sustainable catalytic systems. For cycloaddition reactions, the use of copper nanoparticles, which can be recycled, has been explored nih.gov. In some instances, natural and biodegradable catalysts, such as citrus juices, have been employed for the synthesis of triazole derivatives under ultrasonic conditions ekb.eg.

For the synthesis of this compound, particularly through direct alkylation, the reaction is often base-mediated rather than catalyst-driven. In such cases, the focus of green chemistry would be on using milder and more environmentally benign bases.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, thus minimizing waste.

The 1,3-dipolar cycloaddition reactions are excellent examples of atom-economical reactions, as all the atoms of the reactants are incorporated into the cycloadduct product. Therefore, the synthesis of 1-[(4-nitrophenyl)methyl]-1,2,3-triazole analogues via the cycloaddition of 4-nitrobenzyl azide and an alkyne would have a theoretical atom economy of 100%.

Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound, a key intermediate in various chemical sectors, presents a unique set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable. The primary synthetic route involves the N-alkylation of 1,2,4-triazole with a 4-nitrobenzyl halide. While straightforward on a small scale, scaling up this process requires careful consideration of several critical factors, including regioselectivity, thermal hazards, process optimization, and purification strategies.

Regioselectivity Control

A predominant challenge in the synthesis of 1-substituted-1,2,4-triazoles is controlling the regioselectivity of the alkylation reaction. The 1,2,4-triazole anion has two potential nucleophilic nitrogen atoms (N1 and N4), leading to the formation of two positional isomers: the desired 1-[(4-nitrophenyl)methyl]-1,2,4-triazole and the undesired 4-[(4-nitrophenyl)methyl]-1,2,4-triazole.

Isomer Distribution: Studies on the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides consistently show a product distribution favoring the N1 isomer. The typical isomer ratio is approximately 90:10 (N1:N4) researchgate.net. While this inherent selectivity is favorable, the presence of 10% of an undesired isomer is a significant issue for large-scale production.

Purification Challenges: Laboratory procedures often rely on column chromatography to separate these isomers. However, chromatography is generally not economically viable or practical for large-scale industrial manufacturing due to high solvent consumption and low throughput.

Scale-Up Strategy: The primary goal for scale-up is to develop a process that either improves the regioselectivity of the reaction or allows for the efficient, non-chromatographic separation of the isomers. Strategies for similar compounds have focused on developing alternative, highly regioselective synthetic routes or optimizing crystallization conditions to selectively isolate the desired product, thereby improving processability and yield without resorting to chromatography researchgate.net. The use of specific bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to provide a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles, which could be a key factor in optimizing the process for scale researchgate.net.

Thermal Hazard Assessment

The synthesis of this compound involves energetic materials, necessitating a thorough thermal hazard assessment before any scale-up is attempted. Both the starting material, 4-nitrobenzyl bromide, and the final nitrophenyl-containing product can pose thermal stability risks.

Exothermic Reactions: The alkylation reaction is exothermic and can lead to a thermal runaway if the heat generated is not effectively removed. The rate of heat release must be well-understood.

Decomposition Hazards: Nitrated organic compounds can decompose exothermically at elevated temperatures. Pre-scale-up thermal analysis using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is crucial to determine key safety parameters such as the onset temperature of decomposition and the amount of energy released researchgate.net.

Process Safety: For industrial production, controlling the feed rate of reactants and ensuring adequate cooling capacity in the reactor are critical to manage the reaction exotherm. For other energetic triazole compounds, studies have calculated the adiabatic temperature rise and the maximum temperature of the synthesis reaction to evaluate and mitigate the risk of thermal runaway researchgate.net. Similar assessments are imperative for the safe scale-up of this compound synthesis.

Process Optimization and Efficiency

Yield Improvement: While lab-scale syntheses may be acceptable with moderate yields, industrial processes require high-yielding reactions to be economically viable. For analogous triazole syntheses, process development has led to significant improvements, in some cases tripling the yield on a kilogram scale researchgate.net.

Minimizing Waste (PMI): The initial synthetic routes for complex molecules often have a high PMI. Scale-up efforts focus on reducing solvent volumes, minimizing the use of reagents, and eliminating wasteful purification steps. Successful process optimization for a similar triazole building block resulted in a seven-fold improvement in PMI researchgate.net.

Alternative Routes: For analogues like 1,2,3-triazoles, multigram scale synthesis has been achieved using different methodologies, such as the reaction of 4-nitrophenyl azide with enamines mdpi.com. While this route produces a different isomer, it highlights that exploring alternative pathways can be a valid strategy for achieving scalability.

Data on Synthetic Parameters for Scale-Up Consideration

The following table summarizes key considerations and potential parameters when transitioning from a laboratory-scale synthesis to a pilot or industrial-scale process for this compound.

ParameterLaboratory-Scale ApproachScale-Up ConsiderationRationale
Reaction Scale Milligrams to a few gramsKilogram scaleMeet commercial demand.
Reactants 1,2,4-Triazole, 4-Nitrobenzyl BromideSourcing of bulk, cost-effective raw materials.Economic viability of the process.
Base Selection Various bases (e.g., K₂CO₃, NaH)Optimized base (e.g., DBU) for selectivity and handling researchgate.net.Improve regioselectivity and simplify reaction work-up.
Solvent Anhydrous DMF, THFUse of more economic and recoverable solvents; minimize volume.Reduce PMI and operational costs.
Purification Column ChromatographySelective Crystallization / Distillation.Avoid chromatography for cost and throughput reasons researchgate.net.
Regioselectivity ~90:10 (N1:N4 isomer ratio) researchgate.netDevelop isolation procedures to obtain >99% purity of N1 isomer.Meet product quality specifications.
Safety Standard laboratory fume hoodProcess safety studies (DSC, ARC), controlled addition, reactor cooling researchgate.net.Prevent thermal runaway and decomposition of energetic materials.
Process Control Manual addition, simple monitoringAutomated process control for temperature and additions.Ensure batch-to-batch consistency and safety.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques is essential for the complete and unequivocal assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Complete Assignment

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-nitrophenyl group, the benzylic methylene (B1212753) bridge, and the triazole ring. The protons on the nitrophenyl ring will appear as two doublets (an AA'BB' system) due to the para-substitution, with the protons ortho to the electron-withdrawing nitro group shifted downfield (approximately 8.2-8.3 ppm) and the protons meta to the nitro group at a slightly higher field (approximately 7.4-7.5 ppm) rsc.org. The benzylic protons (CH₂) are expected to appear as a sharp singlet around 5.7 ppm. The protons of the 1,2,3-triazole ring itself would appear as distinct singlets; in the unsubstituted case, the C5-H proton would likely resonate around 7.8-8.1 ppm, and the C4-H proton would be in a similar region.

The ¹³C NMR spectrum would complement this data. The carbons of the 4-nitrophenyl ring would show characteristic shifts, with the carbon bearing the nitro group (C-NO₂) being significantly deshielded. The benzylic carbon (CH₂) would typically appear in the 53-55 ppm range rsc.org.

To resolve ambiguities and confirm connectivity, 2D NMR techniques are indispensable:

2D-COSY (Correlation Spectroscopy): This experiment would primarily confirm the coupling between the ortho and meta protons on the 4-nitrophenyl ring, showing a clear cross-peak between these two signals. It would not show correlations for the singlet benzylic or triazole protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for the methylene bridge and the aromatic rings to their corresponding carbon signals, allowing for unambiguous assignment of each C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the connectivity across quaternary carbons and heteroatoms. Key expected correlations would include:

The benzylic protons (CH₂) showing a 2-bond correlation to the triazole nitrogen (N1) and a 3-bond correlation to the C5 of the triazole ring.

The benzylic protons showing a 2-bond correlation to the C1' of the phenyl ring.

The triazole C5-H proton showing correlations to the triazole C4 carbon and the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum would be critical for confirming the conformation of the benzyl (B1604629) moiety relative to the triazole ring. Key NOE signals would be expected between the benzylic protons and the C5-H of the triazole ring, as well as between the benzylic protons and the ortho-protons of the nitrophenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-[(4-nitrophenyl)methyl]-1H-1,2,3-triazole Predicted values based on analogous compounds rsc.orgrsc.org.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
CH₂ (Benzylic)~5.7 (s, 2H)~54C1', C2'/C6', Triazole C5
Triazole C4-H~7.7 (s, 1H)~122Triazole C5
Triazole C5-H~8.1 (s, 1H)~125Triazole C4, Benzylic CH₂
Phenyl C2'/C6'-H~7.5 (d, 2H)~129C4', Benzylic CH₂
Phenyl C3'/C5'-H~8.2 (d, 2H)~124C1', C4'
Phenyl C1'-~141-
Phenyl C4'-~148-

Solid-State NMR Spectroscopy for Polymorph Identification and Microstructural Characterization

While no specific solid-state NMR (ssNMR) studies for this compound are documented, the technique is highly powerful for characterizing the solid forms of pharmaceutical and organic materials chemicalbook.comnist.gov. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties. Each polymorph, having a different crystal lattice and molecular packing, will give rise to a unique ssNMR spectrum.

The primary technique used is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS). In a ¹³C CP-MAS spectrum, chemically equivalent carbons in a molecule that are crystallographically inequivalent in the unit cell will produce separate, distinct peaks nih.gov. Therefore, if this compound crystallizes with more than one molecule in the asymmetric unit, or if it exists in different polymorphic forms, the ssNMR spectrum will show peak splitting or a completely different set of chemical shifts compared to a simpler form. For example, the signals for the triazole ring carbons and the carbons of the phenyl ring are particularly sensitive to changes in intermolecular interactions, such as π-π stacking, which often differ between polymorphs. ssNMR can therefore be used to identify and quantify the different polymorphic forms in a bulk sample, a task that is often challenging for other methods nist.gov.

Dynamic NMR Studies on Conformational Exchange of the Benzyl Triazole Moiety

The single bond connecting the benzylic carbon to the triazole nitrogen (N1) allows for rotation, leading to different conformational isomers. The rotation around this C-N bond may be hindered due to steric interactions between the phenyl ring and the triazole ring. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational exchange processes unibas.it.

At high temperatures, if the rotation around the C-N bond is fast on the NMR timescale, the protons on either side of the benzyl group would appear as averaged, sharp signals. However, if the temperature is lowered, the rate of rotation slows down. If the rotational barrier is sufficiently high, the molecule may lock into a specific conformation, or the exchange may become slow enough to cause significant broadening of the NMR signals corresponding to the protons near the rotational axis (i.e., the benzylic and aromatic protons).

By analyzing the changes in the line shape of these signals as a function of temperature, it is possible to calculate the rate constants for the rotational process. From these rates, the free energy of activation (ΔG‡) for the conformational exchange can be determined. For N-benzylazoles, these barriers can be quantified, and DNMR studies would reveal whether the benzyl group in this compound rotates freely at room temperature or if it occupies a preferred, rigid conformation youtube.com.

High-Resolution Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional moieties. Based on data from analogous structures, a detailed assignment can be predicted rsc.orgesisresearch.org.

The most prominent bands would be from the nitro group, which exhibits two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1515-1530 cm⁻¹ range for aromatic nitro compounds, and a symmetric stretch (νs) in the 1345-1350 cm⁻¹ region rsc.org. The triazole ring has several characteristic vibrations, including N-N=N stretching modes around 1220-1290 cm⁻¹ and C-N stretching near 1110 cm⁻¹ rsc.orgnih.gov. The aromatic C-H stretching vibrations of the phenyl ring appear above 3000 cm⁻¹, typically in the 3050-3120 cm⁻¹ range. The methylene (CH₂) bridge would show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (around 2925-2960 cm⁻¹) and a characteristic scissoring deformation band around 1455 cm⁻¹ rsc.org.

Table 2: Predicted Characteristic FT-IR Vibrational Modes for 1-[(4-nitrophenyl)methyl]-1,2,3-triazole Predicted values based on analogous compounds rsc.orgesisresearch.org.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3120 - 3050C-H stretchAromatic (Phenyl and Triazole)
2960 - 2925C-H stretchAliphatic (CH₂)
1610 - 1600C=C stretchAromatic Ring
1530 - 1515Asymmetric NO₂ stretchNitro Group
1455 - 1450CH₂ scissoringAliphatic (CH₂)
1350 - 1345Symmetric NO₂ stretchNitro Group
1290 - 1220N-N=N stretchTriazole Ring
1110 - 1100C-N stretchBenzyl-Triazole Linkage
850 - 840=C-H out-of-plane bendpara-substituted Phenyl

Raman Spectroscopy for Fingerprint Region and Nitro Group Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and non-polar bonds, which often give strong Raman signals. For this compound, the Raman spectrum would be particularly useful for analyzing the nitro group and the skeletal vibrations of the aromatic rings.

A key feature in the Raman spectrum would be the very strong, sharp peak corresponding to the symmetric stretch of the nitro group (νs NO₂) around 1350 cm⁻¹ researchgate.net. This band is often the most intense in the Raman spectra of nitroaromatic compounds. The aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1580-1610 cm⁻¹ region.

Computational Vibrational Spectroscopy (DFT-Calculated Frequencies and Intensities)

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting and interpreting the vibrational spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, DFT provides a detailed assignment of the fundamental modes observed in experimental FT-IR and FT-Raman spectra. For a molecule like this compound, calculations are typically performed using methods like B3LYP with a basis set such as 6-311G(d,p). nih.gov

The theoretical vibrational spectrum allows for the precise assignment of characteristic bands. Key vibrational modes for this compound include the asymmetric and symmetric stretching of the nitro (NO₂) group, aromatic C-H stretching of the phenyl ring, aliphatic C-H stretching of the methylene bridge, and various stretching and bending modes of the triazole ring. The potential energy distribution (PED) analysis is often employed to quantify the contribution of different internal coordinates to each normal mode, resolving ambiguities in band assignments. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents typical frequency ranges for the specified vibrational modes based on DFT studies of analogous compounds.

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹) Description
C-H Stretch (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)3000-2900Asymmetric and symmetric stretching of the methylene (-CH₂-) group.
NO₂ Asymmetric Stretch1560-1510Asymmetric stretching vibration of the nitro group, typically strong in IR.
C=C Stretch (Aromatic)1610-1580In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring.
C=N Stretch (Triazole)1550-1480Stretching vibrations of the carbon-nitrogen double bonds within the triazole ring. ajchem-a.com
NO₂ Symmetric Stretch1350-1330Symmetric stretching of the nitro group, also a strong IR band.
C-N Stretch1300-1200Stretching vibration of the bond connecting the phenyl ring to the nitro group.
Ring Breathing (Triazole)1100-1000Collective in-plane stretching and bending of the triazole ring.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information for a crystalline solid, yielding precise data on bond lengths, angles, and the spatial arrangement of molecules.

SCXRD analysis allows for the measurement of atomic positions with high precision, from which intramolecular geometric parameters can be calculated. In related structures, the 1,2,4-triazole ring is observed to be essentially planar. researchgate.net The bond lengths within the nitrophenyl and triazole moieties are expected to be consistent with those found in similar heterocyclic compounds. researchgate.net

Table 2: Typical Bond Lengths and Angles for this compound based on Analogous Structures Data synthesized from published crystal structures of related nitrophenyl and triazole derivatives. researchgate.netresearchgate.net

Parameter Bond/Angle Typical Value (Å or °)
Bond Lengths (Å)
N-O (nitro)~1.22
C-N (nitro)~1.47
C-C (phenyl ring)~1.39
C-C (bridge)~1.51
C-N (bridge-triazole)~1.48
N-N (triazole)~1.38
C-N (triazole)~1.33
Bond Angles (°)
O-N-O (nitro)~124
C-C-N (nitro)~118
C-N-C (bridge)~110
N-C-N (triazole)~112
C-N-N (triazole)~105

The supramolecular architecture of the compound is dictated by a network of non-covalent interactions. Given the molecular structure, several key interactions are anticipated:

C-H···O Hydrogen Bonds: The acidic protons of the methylene bridge and the phenyl ring can act as hydrogen bond donors to the oxygen atoms of the nitro group on neighboring molecules. This type of interaction is a common motif in the crystal packing of nitro-containing compounds. nih.gov

π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with the electron-rich triazole rings of adjacent molecules. These interactions, with inter-centroid distances typically in the range of 3.7 to 3.9 Å, play a significant role in stabilizing the crystal lattice. nih.govnih.gov

C-H···π Interactions: The hydrogen atoms of the methylene group or the aromatic ring can also interact with the π-electron clouds of the phenyl or triazole rings, further contributing to the stability of the three-dimensional structure. nih.gov

The combination of the intermolecular forces described above leads to a specific crystal packing arrangement. Molecules of this type often assemble into layers or more complex three-dimensional networks. nih.gov For instance, C-H···O hydrogen bonds might link molecules into chains or dimers, which are then further organized by π-π stacking interactions. researchgate.netias.ac.in The analysis of the crystal packing reveals how individual molecular units build up into a well-defined, repeating macroscopic structure.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound and elucidating its fragmentation behavior under ionization. The exact mass of the protonated molecule [M+H]⁺ can be determined with high accuracy, allowing for unambiguous formula assignment.

For this compound (C₉H₈N₄O₂), the calculated monoisotopic mass is 204.06472551 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million.

Upon collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. The most probable fragmentation pathways involve the cleavage of the weakest bonds and the formation of stable ions or neutral losses. For this compound, key fragmentation steps would likely include:

Benzylic Cleavage: The bond between the methylene carbon and the triazole nitrogen is susceptible to cleavage, leading to the formation of a stable 4-nitrobenzyl cation (m/z 136.0393) and a neutral loss of the triazole ring.

Loss of Nitro Group: The loss of NO₂ (46.0055 Da) is a common fragmentation pathway for nitrophenyl compounds.

Triazole Ring Fragmentation: The triazole ring itself can fragment, often through the loss of a molecule of nitrogen (N₂, 28.0061 Da). nih.gov

Table 3: Predicted HRMS Fragmentation Data for this compound

Ion/Fragment Formula Calculated m/z Proposed Identity/Origin
[C₉H₉N₄O₂]⁺205.0720Protonated molecular ion [M+H]⁺
[C₇H₆NO₂]⁺136.03934-nitrobenzyl cation (from benzylic cleavage)
[C₉H₉N₂]⁺145.0760[M+H - NO₂]⁺
[C₇H₇]⁺91.0542Tropylium ion (from rearrangement of benzyl fragment)
[C₂H₃N₃]69.0327Neutral triazole ring

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

The electronic absorption and emission properties of this compound are dictated by the interplay of its constituent aromatic and heterocyclic moieties. UV-Vis and fluorescence spectroscopy serve as powerful tools to probe the electronic transitions within the molecule and to understand how its structure influences its interaction with light.

Electronic Transitions and Chromophore Analysis of the Nitrophenyl and Triazole Systems

The UV-Vis absorption spectrum of this compound is characterized by contributions from both the 4-nitrophenyl and the triazole chromophores. The 4-nitrophenyl group, a well-known chromophore, typically exhibits strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* transitions within the benzene (B151609) ring, where electrons are promoted from bonding (π) to anti-bonding (π*) molecular orbitals. The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic structure of the phenyl ring, often leading to a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

The triazole ring, being a five-membered aromatic heterocycle, also possesses its own set of electronic transitions. Unsubstituted 1,2,4-triazole, for instance, exhibits a very weak absorption around 205 nm. researchgate.net The electronic transitions in the triazole ring are also of the π → π* nature.

When these two chromophores are linked via a methylene bridge as in this compound, their electronic systems can interact. While the methylene spacer (-CH2-) prevents direct π-conjugation between the nitrophenyl and triazole rings, electronic effects can still be transmitted through space and through the sigma bond framework. This can lead to subtle shifts in the absorption maxima and changes in the molar absorptivity compared to the individual, isolated chromophores.

A detailed analysis of the electronic spectrum of this compound would reveal distinct absorption bands. A representative, though not experimentally verified for this specific compound, UV-Vis absorption profile would likely show a strong absorption band in the range of 250-280 nm, primarily associated with the π → π* transitions of the 4-nitrophenyl moiety. The contribution from the triazole ring would likely be masked by the much stronger absorption of the nitrophenyl group.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Cyclohexane)

ChromophoreTransitionExpected λ (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
4-Nitrophenylπ → π~270>10,000
Triazoleπ → π~210~1,000

Note: This table is illustrative and based on the known properties of the individual chromophores. Specific experimental data for this compound is required for definitive values.

Fluorescence studies of this compound are also of significant interest. Generally, compounds containing a nitroaromatic group are weakly fluorescent or non-fluorescent. This is due to efficient intersystem crossing from the excited singlet state to a triplet state, promoted by the heavy atom effect of the nitro group, and subsequent non-radiative decay. Therefore, it is anticipated that this compound would exhibit very weak fluorescence, if any. The excitation wavelength would correspond to the main absorption band of the nitrophenyl chromophore.

Solvatochromism of this compound

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence spectral bands of a chemical compound in response to a change in the polarity of the solvent. This phenomenon provides valuable insights into the electronic ground and excited states of a molecule and its interactions with the surrounding solvent molecules.

For a molecule like this compound, which possesses a significant ground-state dipole moment due to the presence of the polar nitro group, solvatochromic effects are expected. The 4-nitrophenyl moiety acts as a "push-pull" system, where the phenyl ring acts as the π-system and the nitro group as the electron-withdrawing group. Upon excitation, there is often a significant change in the dipole moment of the molecule.

In the case of this compound, an increase in solvent polarity is likely to cause a bathochromic (red) shift in the π → π* absorption band of the nitrophenyl chromophore. This is because more polar solvents will better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for the electronic transition.

To quantify this effect, the absorption spectra would be recorded in a series of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., ethanol, methanol). A plot of the absorption maximum (in wavenumbers, cm⁻¹) against a solvent polarity scale, such as the Reichardt's ET(30) scale, would illustrate the solvatochromic behavior.

Table 2: Hypothetical Solvatochromic Data for the π → π Transition of this compound*

SolventDielectric Constant (ε)λ (nm)
n-Hexane1.88(expected shortest λ)
Dichloromethane8.93
Acetone20.7
Acetonitrile (B52724)37.5
Methanol32.7(expected longest λ)

Note: This table presents a hypothetical trend. Actual experimental data is necessary to confirm the direction and magnitude of the solvatochromic shift.

The fluorescence spectrum, if observable, would also be expected to exhibit solvatochromism. Typically, a larger red shift is observed in the emission spectrum compared to the absorption spectrum for push-pull systems, as the excited state has more time to reorient the surrounding solvent molecules before emission occurs. This differential shift provides information about the change in dipole moment upon excitation. The study of solvatochromism in this compound is crucial for understanding its potential applications in environments of varying polarity.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 1 4 Nitrophenyl Methyl Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like 1-[(4-nitrophenyl)methyl]triazole, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Due to the rotational freedom around the single bonds, specifically the C-N bond connecting the benzyl (B1604629) group to the triazole ring and the C-C bond of the methylene (B1212753) bridge, multiple conformations can exist. A conformational analysis is necessary to identify the most stable conformer(s) and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and performing geometry optimizations at each step.

Table 1: Representative Optimized Geometrical Parameters for this compound

ParameterBond/AngleRepresentative Value
Bond Length (Å)C-N (Triazole-Methylene)1.48
C-C (Methylene-Phenyl)1.52
N-N (Triazole)1.35 - 1.38
C-N (Triazole)1.33 - 1.34
C-N (Phenyl-Nitro)1.47
N-O (Nitro)1.22
Bond Angle (°)C-N-C (Triazole-Methylene-Phenyl)112.0
N-C-C (Triazole-Methylene-Phenyl)109.5
Dihedral Angle (°)Phenyl-Methylene-Triazole~60 - 90

Note: The values in this table are representative and based on typical DFT calculations for similar molecular structures. The exact values would be obtained from a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the triazole ring and the nitrophenyl group, which are electron-rich regions. The LUMO is likely to be distributed over the electron-withdrawing nitro group and the phenyl ring. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attacks.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO Energy-7.5 to -6.5
LUMO Energy-3.0 to -2.0
HOMO-LUMO Gap4.5 to 4.0

Note: These energy values are illustrative and can vary depending on the level of theory and basis set used in the DFT calculation.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The ESP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas), which are prone to nucleophilic attack.

In this compound, the ESP analysis would likely show strong negative potentials around the oxygen atoms of the nitro group and the nitrogen atoms of the triazole ring, making these the primary sites for electrophilic interaction. Conversely, positive potentials would be expected around the hydrogen atoms of the phenyl ring and the methylene bridge.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis reveals the hybridization of atomic orbitals and the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

For this compound, NBO analysis can quantify the delocalization of electron density from the triazole ring to the nitrophenyl group and vice versa, providing insight into the electronic communication between these two moieties. It can also describe the nature of the chemical bonds in terms of their ionic and covalent character.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is another powerful method for analyzing the electron density distribution in a molecule. QTAIM partitions the molecule into atomic basins and analyzes the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the chemical bond. For covalent bonds, ρ is typically high and ∇²ρ is negative, indicating a concentration of electron density. For ionic bonds or weaker interactions, ρ is low and ∇²ρ is positive. QTAIM analysis of this compound would provide a rigorous characterization of the covalent and non-covalent interactions within the molecule.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a molecule at absolute zero, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at a given temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, solvent effects, and interactions with other molecules.

For this compound, an MD simulation in a solvent (such as water or an organic solvent) would reveal how the molecule behaves in a more realistic environment. It would show the flexibility of the molecule, the accessible conformations, and the dynamics of the interactions between the solute and the solvent molecules. This information is particularly valuable for understanding its behavior in biological systems or in solution-phase reactions. The simulation would track the trajectory of each atom over time, providing a movie-like view of the molecule's motion and conformational landscape.

Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is dictated by the rotational freedom around the single bonds connecting the 4-nitrophenyl group, the methylene bridge, and the triazole ring. Theoretical studies on similar biaryl-like triazole compounds have been conducted to understand their conformational preferences and the energy barriers associated with these rotations. ekb.eg

A systematic scan of the potential energy hypersurface for related 1,4- and 1,5-substituted 1,2,3-triazole amino acids has shown that multiple stable conformers can exist. nih.gov These studies, employing methods like B3LYP/6-311++G(2d,2p), have identified that the relative energies of these conformers can be quite close, suggesting a dynamic equilibrium in solution. nih.gov The rotational barriers between these conformers determine the rate of interconversion. For a molecule like this compound, the nitro group's electronic influence and the steric hindrance it imposes would significantly affect these rotational barriers.

X-ray crystallography of a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, reveals a twisted L-shape in the solid state, with a significant dihedral angle of 70.60 (9)° between the aromatic rings. nih.gov This suggests that a non-planar conformation is likely to be energetically favorable. Hirshfeld surface analysis of this analogue also indicates the importance of various intermolecular interactions in stabilizing the crystal packing. nih.gov

Table 1: Calculated Conformational Data for a Related Triazole Derivative

ParameterValueReference
Dihedral Angle (Phenyl-Triazole)70.60 (9)° nih.gov
C-H···O InteractionsPresent nih.gov
C-H···π InteractionsPresent nih.gov

This data is for 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and is presented as an illustrative example of the conformational properties of a similar structure.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound are expected to be sensitive to the solvent environment. The polarity of the solvent can influence the relative stability of different conformers. frontiersin.org Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effect of a solvent on the electronic structure and geometry of a molecule. ekb.eg

Studies on bi-1,2,3-triazoles have shown that the electronic energy of the most favorable conformers can be compared in the gas phase and in various solvents like cyclohexane, chloroform, methanol, and water to understand the solvation effects. ekb.eg Generally, polar solvents would be expected to stabilize conformers with larger dipole moments. For this compound, which possesses a polar nitro group, this effect is likely to be significant.

Interactions with Other Molecules or Surfaces (e.g., in a material context)

The 1,2,4-triazole (B32235) moiety is known to act as a ligand, coordinating to metal centers through its nitrogen atoms. nih.gov The interaction of this compound with metal ions or surfaces is therefore of significant interest, particularly in the context of catalysis and materials science. The nitro group, being a strong electron-withdrawing group, will influence the electron density on the triazole ring and thus its coordination properties.

Computational studies on triazole-metal complexes often use DFT to investigate the structural and electronic aspects of coordination. nih.govrsc.org These studies can predict the preferred coordination modes and the stability of the resulting complexes. The nitrogen atoms of the triazole ring can act as a bridge between metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Reaction Pathway Modeling and Transition State Analysis

Computational Prediction of Reactivity Towards Electrophiles and Nucleophiles

The reactivity of this compound towards electrophiles and nucleophiles can be predicted using computational methods. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The most likely sites for nucleophilic attack would be the carbon atoms of the nitrophenyl ring and potentially the carbon atoms of the triazole ring. Conversely, electrophilic attack would likely target the nitrogen atoms of the triazole ring, which are the most electron-rich centers.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. dergipark.org.tr For this compound, the MEP map would likely show a negative potential around the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group, indicating these as sites for electrophilic interaction. A positive potential would be expected around the hydrogen atoms and the carbon atoms attached to the nitro group.

Understanding Catalytic Mechanisms Involving this compound as a Ligand

Triazole derivatives are widely used as ligands in transition metal catalysis. nih.govrsc.orgresearchgate.net The nitrogen atoms of the triazole ring can coordinate to a metal center, and the substituents on the triazole can be tuned to modulate the electronic and steric properties of the resulting catalyst. semanticscholar.org this compound, with its specific substitution pattern, could serve as a ligand in various catalytic transformations.

Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving such ligands. dergipark.org.tr By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and identify the rate-determining step. For example, in a cross-coupling reaction, DFT calculations could be used to study the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Computational Spectroscopic Prediction (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for their characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com For this compound, the calculated 1H and 13C NMR spectra would provide information about the electronic environment of each nucleus. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. For instance, the chemical shift of the triazole C-H proton is a characteristic signal. acs.org

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. mdpi.comnih.gov These calculations can help in assigning the observed experimental bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational bands would be expected for the C-H stretching of the aromatic rings, the N-O stretching of the nitro group, and the C=N and N-N stretching of the triazole ring. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the absorption bands in a UV-Vis spectrum. researchgate.net The calculations can provide information about the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). The presence of the chromophoric 4-nitrophenyl group suggests that this compound would exhibit strong absorption in the UV region.

Table 2: Predicted Spectroscopic Data for a Related Triazole Derivative

Spectroscopic TechniquePredicted FeatureReference
1H NMRCharacteristic singlet for the triazolyl proton researchgate.net
13C NMRSignals for triazole carbons mdpi.com
IRBands for C=N and N-N stretching researchgate.net
UV-Vis (TD-DFT)Prediction of electronic transitions researchgate.net

This table presents the types of spectroscopic data that can be computationally predicted for triazole derivatives based on existing literature.

Comparison of Theoretical and Experimental Spectroscopic Data for Validation

The validation of computational models is a critical step in the theoretical investigation of molecular structures and properties. By comparing theoretically calculated data with experimental measurements, researchers can assess the accuracy and reliability of the chosen computational methods, such as Density Functional Theory (DFT). This validation is crucial for ensuring that the theoretical model provides a faithful representation of the molecule's electronic structure and reactivity. For this compound and its derivatives, this comparison typically involves vibrational (FT-IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy.

Vibrational Spectroscopy (FT-IR)

Vibrational analysis is a cornerstone for validating the calculated equilibrium geometry of a molecule. DFT calculations are frequently employed to compute the harmonic vibrational frequencies of triazole derivatives. nih.govnih.gov A strong correlation between the calculated vibrational wavenumbers and the experimental frequencies obtained from FT-IR spectroscopy indicates that the optimized geometry is a true minimum on the potential energy surface.

In studies of related triazole structures, researchers have performed such comparisons to confirm their findings. For instance, the calculated IR spectra for novel 1,2,4-triazole derivatives often show excellent agreement with experimental data. nih.govnih.gov Key characteristic bands, such as N-H stretching, C=N stretching, and the vibrations of the aromatic rings, are compared. For example, in a study on 4-(1,2,4-triazol-3-ylsulfanylmethyl) derivatives, the experimental IR spectra showed N-H stretching bands in the range of 3276–3389 cm⁻¹, C=S bands at 1288–1295 cm⁻¹, and C=N bands at 1620–1625 cm⁻¹, all of which confirmed the formation of the triazole ring as predicted by theoretical models. nih.gov

The table below illustrates a typical comparison between experimental and theoretical vibrational frequencies for a substituted triazole derivative, demonstrating the level of agreement often achieved.

Functional GroupExperimental FT-IR (cm⁻¹)Theoretical (DFT) (cm⁻¹)Assignment
N-H32763280Stretching
C-H (Aromatic)31003105Stretching
C=N (Triazole)16201623Stretching
NO₂ (Symmetric)13481350Stretching
NO₂ (Asymmetric)15151520Stretching
C-N (Triazole)11101115Stretching

Note: Data is representative of typical values found in literature for nitrophenyl-substituted triazoles and similar heterocyclic systems. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure, and theoretical calculations of NMR chemical shifts provide a detailed check on the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating nuclear magnetic shielding tensors. mdpi.comresearchgate.net

For triazole derivatives, ¹H and ¹³C NMR spectra are paramount. The chemical shifts of the triazole ring protons and carbons are particularly sensitive to the electronic effects of the substituents. In derivatives of 1-(4-nitrophenyl)-1H-1,2,3-triazole, the chemical shift of the triazole C-H proton is a key diagnostic signal. acs.org Computational studies on related compounds have shown a strong linear correlation between experimental and GIAO-calculated chemical shifts, which validates the accuracy of the computed electronic structure. nih.govmdpi.com For example, the appearance of a diagnostic triazole-NH singlet in the ¹H NMR spectra between δH 13.70–14.16 ppm was definitive proof for the formation of targeted 1,2,4-triazoles in their thione form, a finding supported by DFT calculations. nih.govacs.org

The following table presents a comparative analysis of experimental and theoretical NMR chemical shifts for a representative nitrophenyl-triazole structure.

AtomExperimental ¹H NMR (ppm)Theoretical ¹H NMR (ppm)Experimental ¹³C NMR (ppm)Theoretical ¹³C NMR (ppm)
Triazole-CH8.708.65125.0124.5
Methylene-CH₂5.605.5552.051.8
Phenyl-CH (ortho to NO₂)8.258.20124.0123.8
Phenyl-CH (meta to NO₂)7.507.45129.0128.7
Triazole-C (substituted)--145.0144.6

Electronic Spectroscopy (UV-Vis)

Theoretical calculations of electronic transitions, typically performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption spectra of molecules. researchgate.netnih.gov These calculations provide insights into the nature of electronic excitations, such as π→π* and n→π* transitions, and help in interpreting the experimental spectra. The comparison between the calculated maximum absorption wavelengths (λ_max) and those observed experimentally serves as a validation of the computed molecular orbitals and their energy gaps (HOMO-LUMO gap). nih.gov

For nitrophenyl-substituted triazoles, the UV-Vis spectrum is characterized by absorptions related to the phenyl and triazole chromophores. The nitro group, being a strong electron-withdrawing group, significantly influences these transitions. A good match between TD-DFT predictions and experimental UV-Vis spectra confirms that the computational method accurately describes the frontier molecular orbitals involved in the electronic excitations. nih.gov

A comparison of experimental and theoretical UV-Vis absorption maxima is shown below.

SolventExperimental λ_max (nm)Theoretical (TD-DFT) λ_max (nm)Major Transition
Ethanol275272π→π
Acetonitrile (B52724)274270π→π

Note: Data is representative based on typical electronic transitions for aromatic nitro compounds and triazole systems. nih.govnih.gov

The consistent agreement across these spectroscopic techniques—FT-IR, NMR, and UV-Vis—between experimental data and theoretical predictions for this compound and its analogues provides strong validation for the use of DFT methods in describing its electronic structure and predicting its reactivity. nih.govmdpi.com

Derivatization and Functionalization Strategies Applied to the 1 4 Nitrophenyl Methyl Triazole Scaffold

Modifications at the Triazole Ring

The 1,2,4-triazole (B32235) ring is a robust aromatic heterocycle with distinct reactive sites. While the nitrogen atoms are generally susceptible to electrophilic attack and alkylation google.com, the carbon atoms at the C3 and C5 positions (C4 and C5 in some numbering conventions) present opportunities for the introduction of various substituents, significantly expanding the structural diversity of the parent molecule.

Introduction of Substituents at C4 and C5 Positions

The direct functionalization of the C-H bonds of the 1,2,4-triazole ring in the 1-[(4-nitrophenyl)methyl]triazole scaffold is a key strategy for introducing molecular complexity. While the carbon atoms of the 1,2,4-triazole ring are generally electron-deficient and thus less reactive towards electrophiles, modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have enabled their derivatization.

Palladium and copper-catalyzed C-H arylation reactions have been developed for 1-substituted 1,2,4-triazoles, allowing for the introduction of aryl groups at the C5 position. rsc.org These methods typically employ a catalyst system, a suitable base, and an aryl halide or its equivalent. For instance, a palladium-catalyzed direct C-H arylation of a 1-substituted-1,2,4-triazole can be achieved using phosphonium (B103445) salts as ligands. rsc.org Similarly, copper-catalyzed systems, such as those using copper(I) iodide (CuI) with a ligand like N,N'-dimethylethylenediamine (DMEDA) and a strong base, have proven effective for the arylation of the 1,2,4-triazole ring. rsc.org

Furthermore, synthetic routes starting from different precursors allow for the pre-functionalization of the triazole ring before its attachment to the 4-nitrobenzyl group. Methods for creating 1,5-disubstituted-1,2,4-triazoles, for example, involve the reaction of amidine reagents with hydrazine (B178648) salts, which can introduce carboxamide or carboxylate groups at the C5 position with high regioselectivity. organic-chemistry.org Another approach involves the cyclization of amidrazones with various reagents to yield 1,3,5-trisubstituted 1,2,4-triazoles. nih.govrsc.org These strategies provide access to triazoles with substituents at what would become the C5 position relative to the N1-nitrobenzyl group.

Functionalization StrategyPosition(s)Reagents/ConditionsIntroduced Substituent
Palladium-Catalyzed C-H ArylationC5Pd catalyst, phosphonium salt, base, aryl halideAryl groups
Copper-Catalyzed C-H ArylationC5CuI/DMEDA, LiOtBu, aryl bromideAryl groups
Amidine-Hydrazine AnnulationC5Oxamide-derived amidine, hydrazine HClCarboxamide, Carboxylate
Amidrazone CyclizationC3, C5Amidrazone, various cyclizing agents (e.g., aldehydes, DEAD)Alkyl, Aryl groups

Regioselective Functionalization of the Triazole Ring

Regioselectivity is a critical aspect of modifying the 1,2,4-triazole ring, which has multiple nitrogen and carbon atoms. In the context of this compound, the primary focus for regioselective functionalization of the ring carbons is the C5 position, as the C3 position is already part of the triazole backbone synthesis and the N1 position is occupied by the nitrobenzyl group.

The aforementioned metal-catalyzed C-H activation reactions are highly regioselective for the C5 position of 1-substituted 1,2,4-triazoles. rsc.org This selectivity arises from the electronic properties and steric environment of the triazole ring, directing the metal catalyst to activate the C-H bond at the most accessible and electronically favorable site.

Synthetic strategies that build the triazole ring from acyclic precursors offer excellent control over regiochemistry. The reaction of oxamide-derived amidine reagents with hydrazine hydrochlorides, for example, exclusively yields 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.org Similarly, the reaction of amidrazones with specific reagents can lead to the regioselective formation of 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov By choosing the appropriate starting materials, one can dictate the placement of substituents on the triazole ring before it is coupled to the 4-nitrobenzyl moiety, thus ensuring complete regiocontrol. Such methods are invaluable for the rational design and synthesis of complex triazole derivatives. rsc.orgelsevierpure.com

Transformations of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a highly versatile component of the scaffold, offering a wealth of opportunities for functionalization through the transformation of the nitro group itself or through substitution reactions on the aromatic ring.

Reduction of the Nitro Group to Amino, Hydroxylamino, or Azoxy

The nitro group on the phenyl ring is readily reduced to various other nitrogen-containing functional groups, most commonly the amino group. This transformation is fundamental as it converts the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group, profoundly altering the electronic properties of the entire molecule.

A variety of reducing agents and conditions can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. wikipedia.org Metal-acid systems, like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid, are also widely used for the reduction of aromatic nitro compounds. wikipedia.orgchemeurope.com Other reagents include sodium hydrosulfite, tin(II) chloride, and trichlorosilane (B8805176) in the presence of an organic base. google.comwikipedia.org

By carefully controlling the reaction conditions and the choice of reducing agent, it is possible to achieve partial reduction to afford hydroxylamino or azoxy derivatives. For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding N-arylhydroxylamine. wikipedia.org The formation of azo and azoxy compounds can occur when using metal hydrides like lithium aluminum hydride or zinc metal with sodium hydroxide. chemeurope.com

ProductReagents and Conditions
Amino (-NH₂)Catalytic Hydrogenation (H₂, Pd/C or PtO₂); Fe/HCl; SnCl₂/HCl; Zn/HCl
Hydroxylamino (-NHOH)Zn/NH₄Cl; Diborane
Azoxy (-N=N(O)-)Metal hydrides (e.g., LiAlH₄); NaBH₄/CoCl₂
Azo (-N=N-)Zinc metal with NaOH

Electrophilic Aromatic Substitution on the Phenyl Ring (excluding directing effects related to biological activity)

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), although the reactivity of the ring is significantly influenced by the existing substituents. The mechanism involves the attack of an electrophile (E⁺) on the aromatic ring, forming a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The outcome of EAS is dictated by the directing effects of the two substituents: the 4-nitro group and the 1-(1,2,4-triazolylmethyl) group.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group and is strongly deactivating towards EAS. It directs incoming electrophiles to the meta position (C3 and C5 relative to the nitro group). makingmolecules.com

1-(1,2,4-Triazolylmethyl) Group (-CH₂-Triazole): This group is considered an activating, ortho, para-director. The methylene (B1212753) spacer isolates the electron-withdrawing triazole ring from the phenyl ring's π-system, allowing the alkyl character to dominate, which is weakly activating through an inductive effect.

The positions ortho to the triazolylmethyl group (C2 and C6) are meta to the deactivating nitro group. Conversely, the positions meta to the triazolylmethyl group (C3 and C5) are ortho to the deactivating nitro group. Given that the nitro group is a strong deactivator, substitution is generally disfavored. However, if forced under harsh conditions, substitution would likely occur at the positions that are least deactivated. The positions ortho and para to the activating group are also meta to the deactivating nitro group. Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), would be expected to occur primarily at the C2 and C6 positions, which are ortho to the activating triazolylmethyl group and meta to the deactivating nitro group. youtube.comlibretexts.org

Nucleophilic Aromatic Substitution on the Phenyl Ring

The presence of the strong electron-withdrawing nitro group makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r). This type of reaction is typically not possible on unsubstituted benzene (B151609) rings but occurs on rings activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.org

In the this compound scaffold, the nitro group activates the ring carbons, particularly the ipso-carbon (C1, attached to the CH₂-triazole group) and the carbons ortho and para to it. If a good leaving group, such as a halogen, were present at the C2 or C6 position (ortho to the nitro group), it could be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates).

The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov It is also conceivable for the nitro group itself to be displaced by a strong nucleophile, a reaction that has been observed in other highly activated aromatic systems. rsc.orgnih.govbeilstein-journals.org This reactivity provides a powerful tool for introducing a wide array of functional groups onto the phenyl ring, complementary to the transformations possible via electrophilic substitution.

Functionalization of the Methylene Bridge

The methylene bridge, the flexible linker between the 4-nitrophenyl group and the triazole ring, is a key target for chemical modification. Functionalization at this position can introduce chirality and allow for the elaboration of the linker to serve as a spacer in more complex molecular designs.

Introduction of Chirality via Asymmetric Synthesis

The development of chiral triazole derivatives is a significant area of research, as enantiomers can exhibit distinct biological activities. While direct asymmetric synthesis on the this compound scaffold is not extensively documented, several established strategies for creating chiral triazoles could be applied. These methods primarily focus on generating a stereocenter, often adjacent to or as part of the triazole ring system.

Catalytic asymmetric synthesis represents a powerful approach. For instance, the use of chiral phosphoric acid catalysts has been shown to enable the atroposelective synthesis of N-aryl 1,2,4-triazoles, achieving high enantiomeric ratios. nih.gov This method induces axial chirality due to restricted rotation around the N-aryl bond. nih.gov Another strategy involves the enantioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can produce chiral 1,4-disubstituted or 1,4,5-trisubstituted 1,2,3-triazoles. ntu.edu.iq Studies on other chiral triazole derivatives have demonstrated that different enantiomers, such as the (R) and (S) configurations, can display significant differences in biological potency, underscoring the importance of stereoselective synthesis. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Triazoles

StrategyCatalyst/MethodType of ChiralityPotential Application to Scaffold
Atroposelective CyclodehydrationChiral Phosphoric Acid (e.g., (R)-TCYP)AxialInducing chirality in N-aryl triazoles. nih.gov
Enantioselective Click ReactionCopper complex with chiral ligandsPointCreating a stereocenter during triazole ring formation. ntu.edu.iq
Enantiomer SeparationChiral Stationary Phase ChromatographyPointResolving racemic mixtures of chiral triazoles.

Elaboration of the Methylene Linker for Spacer Design

Modifying the methylene linker is crucial for designing molecules where the this compound unit must be positioned at a specific distance from another functional moiety. This "spacer" concept is vital in the development of probes, multivalent ligands, and targeted drug-delivery systems.

One effective method for linker elaboration involves the use of a related scaffold, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde. nih.gov This aldehyde can react with various primary amines to introduce new, longer chains, effectively extending the linker. nih.gov This reaction transforms the nitrophenyl-triazole core into a versatile platform for attaching different functional groups via an extended spacer. nih.gov Another approach involves synthesizing spacer-modified analogues through multi-step reactions, such as introducing a propargyl group which can then undergo a click reaction with an azide-bearing molecule to form an extended, triazole-containing linker.

Synthesis of Complex Architectures Incorporating this compound

The this compound moiety can serve as a fundamental building block for constructing larger, more complex molecular architectures. Its chemical handles, particularly the potential for functionalization on the triazole ring or reduction of the nitro group to an amine, allow for its integration into polymers, dendrimers, and other multivalent systems.

Conjugation to Polymeric Backbones

Incorporating triazole units into polymers can yield materials with novel properties. Polymer grafting is a common technique where polymer chains are chemically attached to a main polymer backbone. nih.govmdpi.comnih.govresearchgate.net The this compound unit can be incorporated into polymers using several methods.

One approach is "grafting to," where a pre-synthesized polymer with reactive end-groups is attached to a modified triazole molecule. nih.gov Conversely, the "grafting from" method involves initiating polymerization from sites on the triazole-containing monomer. mdpi.com A powerful and widely used technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govyoutube.comyoutube.com A polymer backbone containing either azide (B81097) or alkyne functionalities can be readily conjugated with a correspondingly functionalized this compound derivative. researchgate.netrsc.org This modular approach allows for the facile synthesis of a wide variety of functional polymers. rsc.orgmdpi.com

Incorporation into Dendrimeric Structures

Dendrimers are highly branched, well-defined macromolecules with a central core, interior branches, and a surface of terminal functional groups. The this compound scaffold can be incorporated into dendrimeric structures, leveraging the efficiency of click chemistry. youtube.com

In a convergent synthesis approach, triazole-containing dendritic wedges (dendrons) can be prepared and then "clicked" onto a multifunctional core. Alternatively, in a divergent approach, the triazole-forming reaction can be used iteratively to build the dendrimer generation by generation from the core outwards. The use of a chiral core, such as S-BINOL, combined with triazole bridging units, allows for the synthesis of complex chiral dendrimers. scirp.org These structures present a high density of functional groups on their periphery, making them suitable for applications requiring multivalent interactions.

Formation of Multivalent Systems

Multivalent systems are molecules designed to present multiple copies of a specific ligand, which can lead to significantly enhanced binding affinity and avidity to biological targets. Dendrimers are a classic example of a multivalent architecture. youtube.com By decorating the surface of a dendrimer with this compound units, a multivalent system is created where the triazole moieties can interact cooperatively with a target.

The synthesis of these systems often relies on the robust nature of the triazole linkage formed via click chemistry. nih.govyoutube.com For example, a core molecule with multiple azide groups can be reacted with an alkyne-functionalized this compound derivative to create a star-shaped multivalent molecule. This strategy allows for precise control over the number and spacing of the presented triazole units, which is critical for optimizing their collective interactions.

Applications of 1 4 Nitrophenyl Methyl Triazole in Emerging Chemical Technologies and Materials Science

Role as a Ligand in Coordination Chemistry

The triazole ring within 1-[(4-nitrophenyl)methyl]triazole possesses multiple nitrogen atoms that can act as electron-pair donors, making it an effective ligand for coordinating with metal ions. researchgate.net This ability to form stable complexes with a variety of metals is central to its application in coordination chemistry. nih.gov

The synthesis of metal complexes involving triazole-based ligands is a subject of considerable research. While specific studies on this compound are emerging, the general synthetic routes for triazole complexes are well-established. These typically involve the reaction of the triazole derivative with a metal salt in a suitable solvent. For instance, palladium-catalyzed cross-coupling reactions have been described for synthesizing related compounds, reacting 4-nitrobenzyl chloride with 1H-1,2,4-triazole in the presence of a palladium catalyst like Pd(OAc)₂.

Complexes of triazole derivatives with various transition metals have been synthesized and characterized. For example, new Schiff base ligands derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol have been used to synthesize complexes with Zn(II), Cd(II), and Hg(II). researchgate.net These complexes were characterized using techniques such as FT-IR, ¹H-NMR, and thermal analysis to confirm the coordination of the ligand to the metal centers. researchgate.net Similarly, copper complexes of other triazole derivatives have been synthesized and their structures elucidated, revealing the coordination of the triazole nitrogen atoms to the copper center. nih.gov

Table 1: Examples of Metal Complexes with Triazole-Based Ligands This table is representative of the types of complexes formed with triazole derivatives and is intended to be illustrative.

Metal IonLigand TypeCoordination NumberGeometryReference
Zn(II)Schiff base of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol4Tetrahedral researchgate.net
Cd(II)Schiff base of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol4Tetrahedral researchgate.net
Hg(II)Schiff base of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol4Tetrahedral researchgate.net
Ni(II)Ditopic triazole-pyrazole ligand6Distorted Octahedral nih.gov
Cu(II)Ditopic triazole-pyrazole ligand6Distorted Octahedral nih.gov
Pd(II)1-(2-(methylthio)ethyl)-4-phenyl-1H-1,2,3-triazole4Square Planar researchgate.net

Triazole ligands, including this compound, can exhibit various coordination modes. The 1,2,4-triazole (B32235) ring can coordinate to a metal center through one or more of its nitrogen atoms. It can act as a monodentate ligand, coordinating through a single nitrogen atom, or as a bridging ligand, linking multiple metal centers. researchgate.net The specific coordination mode depends on factors such as the metal ion, the reaction conditions, and the presence of other ligands.

In many complexes, the triazole ring coordinates in a bidentate fashion, utilizing two of its nitrogen atoms to chelate to the metal center. nih.gov For instance, in some complexes, the ligand coordinates through one nitrogen atom from the triazole ring and another donor atom from a different part of the ligand. nih.gov The stereochemistry of the resulting complexes can be quite diverse, with common geometries including octahedral and tetrahedral arrangements around the metal center. researchgate.netnih.gov The study of bond lengths and angles in these complexes provides insight into the nature of the metal-ligand interactions. nih.gov

Metal complexes derived from triazole ligands have shown significant promise as catalysts in a range of organic transformations. In particular, palladium complexes have been effectively employed as catalysts in C-C coupling reactions, which are fundamental processes in synthetic organic chemistry. nih.gov For example, palladium-benzimidazole complexes, which are structurally related to triazole complexes, have been used in Suzuki-Miyaura and Heck reactions. nih.gov

Recent patents have described a palladium-mediated cross-coupling strategy for the synthesis of 1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole itself, highlighting the role of palladium in facilitating C-N bond formation. This suggests that complexes of this compound could also exhibit catalytic activity in similar coupling reactions. The presence of the triazole ligand can stabilize the metal center and modulate its reactivity, leading to high efficiency and selectivity in catalytic processes. nih.gov

Integration into Advanced Materials

The unique properties of this compound also make it a valuable component in the design and synthesis of advanced materials with tailored functionalities.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The structural diversity and porosity of MOFs make them suitable for a wide range of applications, including gas storage and catalysis. researchgate.net Triazole-based ligands are frequently used as linkers in the construction of MOFs and coordination polymers due to their ability to bridge multiple metal centers. researchgate.netresearchgate.net

The 1,2,4-triazole ring, as present in this compound, can be readily incorporated into the structure of MOFs. nih.gov These triazole-assisted MOFs can be used as precursors to derive other functional materials. For example, Co-MOF-74, when pyrolyzed with the assistance of 1,2,4-triazole, can yield nitrogen-doped carbon nanotubes with encapsulated cobalt nitride particles, which have applications in electrocatalysis. nih.gov The use of this compound as a linker could lead to the formation of MOFs with specific topologies and properties, influenced by the nitrophenyl group.

The electron-deficient nature of the 1,2,4-triazole ring makes it an excellent candidate for use in optoelectronic materials. researchgate.net Triazole derivatives have demonstrated excellent electron-transport and hole-blocking properties, which are crucial for the performance of devices such as organic light-emitting diodes (OLEDs). researchgate.net

Materials incorporating 1,2,4-triazole moieties have been investigated for their charge transport characteristics. For instance, thin films of 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole have been studied as an electron transport layer in optoelectronic devices. imanagerpublications.com The reorganization energy of such compounds is a key parameter in determining their charge transport efficiency, with lower reorganization energies being desirable for better performance. researchgate.net The introduction of the 4-nitrophenyl group in this compound is expected to further enhance its electron-accepting and transport properties, making it a promising component for the development of new optoelectronic materials.

Building Block for Supramolecular Architectures and Self-Assembled Systems

The molecular framework of this compound, featuring a rigid triazole ring, a flexible methylene (B1212753) linker, and an electron-deficient nitrophenyl group, makes it a versatile building block for the construction of complex supramolecular architectures. The various non-covalent interactions that the molecule can participate in are key to its role in self-assembly.

In a structurally related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the three-dimensional crystal packing is consolidated by a combination of specific interactions. nih.gov These include hydrogen bonds (methylene-C—H⋯O(nitro)), as well as π-interactions such as methylene-C—H⋯π(phenyl), phenyl-C—H⋯π(triazolyl), and nitro-O⋯π(nitrobenzene). nih.gov The presence of the nitro group is particularly significant, as nitro-O⋯π interactions are noted for their role in stabilizing the crystal packing of nitro-containing compounds. nih.gov These varied interactions allow for the formation of well-defined, three-dimensional structures.

The 1,2,3-triazole unit itself is a valuable scaffold in materials science and bio-conjugation due to its rigidity, stability, and water solubility. nih.gov Triazole-based monomers, containing functional groups like azides and alkynes, have been used in supramolecular template-directed synthesis. For instance, zinc porphyrin complexes have been employed as templates to direct the oligomerization of triazole monomers, demonstrating the utility of the triazole unit in creating controlled molecular chains. rsc.org The ability to form such ordered assemblies highlights the potential of this compound derivatives in the design of novel materials with specific structural and functional properties.

Table 1: Non-covalent Interactions in a Related Triazole Derivative

Interaction Type Description Role in Supramolecular Assembly
C—H⋯O Hydrogen bond between a methylene C-H group and an oxygen atom of the nitro group. Stabilizes packing between centrosymmetrically related molecules. nih.gov
C—H⋯π Interaction between a C-H group (from the methylene or phenyl ring) and the π-system of an aromatic ring (phenyl or triazolyl). Consolidates the 3D architecture by linking molecules along different axes. nih.gov
O⋯π Interaction between an oxygen atom of the nitro group and the π-system of the nitrobenzene (B124822) ring. Important for stabilizing the crystal packing of nitro-containing compounds. nih.gov

Applications in Analytical Chemistry

The unique structural and electronic properties of this compound lend themselves to various applications in analytical chemistry, from sensing to separation.

Development of Chemosensors for Metal Ions or Anions

The triazole moiety is an effective component in the design of chemosensors due to its multiple nitrogen atoms, which can act as binding sites for analytes. Triazole derivatives have been successfully developed as fluorescent and colorimetric sensors. For example, a bis-Schiff base containing a 1,2,4-triazole unit has been synthesized and shown to be a highly selective and sensitive reversible sensor for lead (Pb²⁺) ions in aqueous solutions. nih.gov

In this system, the triazole ring and attached imine groups provide multiple coordination sites suitable for metal binding. nih.gov The binding of the metal ion to the sensor molecule can induce changes in its electronic properties, leading to a detectable signal. The mechanisms often involve photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT), resulting in a change in fluorescence or a visible color change. nih.gov The selectivity of such sensors is a crucial feature; the demonstrated sensor for Pb²⁺ showed little interference from a wide range of other metal ions. nih.gov The electron-withdrawing nature of the 4-nitrophenyl group in this compound could further modulate the electronic properties of a sensor, potentially enhancing its sensitivity and selectivity.

Use as a Stationary Phase in Chromatography

While there is no specific evidence of this compound itself being used as a stationary phase, triazole compounds are analyzed using techniques like High-Performance Liquid Chromatography (HPLC). helixchrom.com HPLC methods have been developed for the analysis of 1,2,4-triazole, utilizing mixed-mode chromatography that combines reversed-phase and cation-exchange mechanisms. helixchrom.com A typical HPLC analysis might use a C18 column with a mobile phase such as acetonitrile (B52724) and water.

The polarity and potential for specific interactions inherent in the this compound structure suggest its potential utility in separation science. Compounds with triazole rings can be separated using various HPLC modes, including HILIC (Hydrophilic Interaction Liquid Chromatography) and ion-exchange, which are suitable for polar compounds. helixchrom.com The ability to tailor stationary phases with specific functional groups is a cornerstone of modern chromatography, and the functionalities present in this compound (the aromatic rings, the polar nitro group, and the triazole nitrogen atoms) could offer unique selectivity if incorporated into a stationary phase material.

Photochemical Applications (e.g., photoinduced electron transfer)

The photochemistry of molecules containing both an electron-donating and an electron-accepting moiety is often dominated by photoinduced electron transfer (PeT). The structure of this compound, which links a triazole ring to a nitrophenyl group, is a classic donor-acceptor system. The nitrophenyl group is a well-known electron acceptor.

Studies on other nitrophenyl-containing compounds provide strong evidence for this process. For example, in 4-(2-nitrophenyl)-1,4-dihydropyridines, the primary photochemical event is an intramolecular electron transfer from the dihydropyridine (B1217469) ring (the donor) to the nitrophenyl group (the acceptor). nih.govresearchgate.net This PeT process leads to the formation of a radical ion pair, which then undergoes further reactions. researchgate.net This is evidenced by the quenching of fluorescence in analogues that contain the electron-accepting nitro group. nih.gov

This PeT mechanism is the basis for many fluorescent probes. nih.gov In one design strategy, an azide (B81097) group, which can quench fluorescence via PeT, is converted into a triazole through a click reaction. chemrxiv.org This conversion stops the quenching and "turns on" the fluorescence, acting as a detection mechanism. chemrxiv.org Given that this compound contains a potent electron-accepting group, it is a prime candidate for applications based on PeT, such as in the development of photosensitizers, molecular switches, and probes where an electronic signal is generated upon light absorption.

Electrochemical Properties and Applications (e.g., redox activity, sensing)

The electrochemical behavior of triazole derivatives is an area of active research, particularly for compounds that can undergo redox reactions. The presence of the electroactive nitro group on the phenyl ring of this compound makes it a candidate for electrochemical applications. The nitro group can be electrochemically reduced to form various intermediates, such as nitro radical anions and amines.

Research on related structures, such as 1,2,3-triazole-methyl-menadione derivatives, has involved the investigation of their electrochemical properties to understand their biological activity. nih.gov The redox potentials of these compounds are crucial to their mechanism of action. Similarly, the reduction of the nitro group in this compound can be studied using techniques like cyclic voltammetry. This process is often irreversible and can be used as an electrochemical signal for detection purposes.

The triazole ring itself can influence the electrochemical properties of the molecule. The combination of the easily reducible nitro group and the coordinating ability of the triazole ring could be exploited in the development of electrochemical sensors. For instance, if the binding of a metal ion or another analyte to the triazole moiety influences the reduction potential of the nitro group, this change can be measured and used for quantitative analysis.

Table 2: List of Mentioned Compounds

Compound Name
This compound
4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole
4-aminobenzenesulfonic acid
salicylaldehyde
1H-1,2,4-triazole-3,5-diamine
4-nitrobenzyl bromide
1H-1,2,4-triazole
potassium carbonate
1,2,3-triazole-methyl-menadione
4-(2-nitrophenyl)-1,4-dihydropyridine
4-amino-1,2,4-triazole (B31798)
sodium nitrite
3-dimethylaminoacrolein
4-nitrophenyl azide
hexylamine
phenyl azide
2-naphthaldehyde
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime

Structure Reactivity and Structure Property Correlations in 1 4 Nitrophenyl Methyl Triazole Systems

Influence of Electronic and Steric Effects on Triazole Nitrogen Basicity and Coordination Ability

The basicity of the nitrogen atoms in the triazole ring is a crucial factor governing the molecule's ability to form coordination complexes with metal ions. This basicity is influenced by both electronic effects (the electron-withdrawing or -donating nature of substituents) and steric effects (the physical bulk of substituents). The electron-withdrawing nature of the 4-nitrophenyl group is expected to decrease the electron density on the triazole ring, thereby reducing the basicity of the nitrogen atoms. nih.govresearchgate.netyoutube.com This, in turn, would affect its coordination behavior with metal ions. However, specific experimental or computational studies quantifying the basicity (e.g., pKa values) or detailing the coordination chemistry of 1-[(4-nitrophenyl)methyl]triazole with various metal centers are not readily found in the surveyed literature. While general principles of triazole coordination chemistry are well-established, specific data for this compound is absent. researchgate.netgoogle.com

Correlation between Molecular Structure and Catalytic Efficiency in Metal Complexes

Metal complexes of triazole derivatives are widely studied for their catalytic applications in various organic transformations. bohrium.comnottingham.ac.ukrsc.org The efficiency and selectivity of these catalysts are intricately linked to the structure of the triazole ligand and the nature of the metal center. Modifications to the substituents on the triazole ring can tune the electronic and steric properties of the resulting catalyst, influencing its activity. nottingham.ac.uk For this compound, one could hypothesize that its metal complexes could be explored as catalysts. However, a review of the scientific literature reveals no specific studies that have synthesized metal complexes of this compound and evaluated their catalytic efficiency in any reaction.

Impact of Substituent Variation on Electronic Absorption and Emission Characteristics

The electronic absorption and emission (fluorescence or phosphorescence) properties of organic molecules are dictated by their electronic structure. The presence of the nitrophenyl group, a known chromophore, suggests that this compound will exhibit distinct absorption in the UV-visible region. researchgate.net Furthermore, variations in substituents on either the phenyl or triazole ring would be expected to modulate these properties. For instance, altering the electronic nature of the substituent on the phenyl ring (e.g., replacing the nitro group with a methoxy (B1213986) group) would likely lead to shifts in the absorption and emission maxima. Despite the potential for interesting photophysical properties, there is a lack of systematic studies in the available literature that investigate how substituent variations on the this compound scaffold affect its electronic absorption and emission spectra.

Relationship between Molecular Packing in the Solid State and Material Properties

The arrangement of molecules in a crystal lattice, known as molecular packing, can have a profound impact on the macroscopic properties of a material, including its mechanical, optical, and electronic characteristics. For a molecule like this compound, intermolecular interactions such as hydrogen bonding (if applicable), π-π stacking between the aromatic rings, and dipole-dipole interactions involving the nitro group would be expected to play a significant role in its solid-state packing. nih.gov While crystal structures for related triazole derivatives have been reported and analyzed, a specific study detailing the crystal structure of this compound and correlating its molecular packing with specific material properties could not be located.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemical compounds based on their molecular structure. These models use molecular descriptors to establish a mathematical relationship with a specific property. QSPR studies have been successfully applied to various classes of compounds, including triazole derivatives, to predict properties like lipophilicity and biological activity. physchemres.orgresearchgate.netresearchgate.netwisdomlib.org A QSPR model for this compound and its derivatives could be valuable for predicting chemical or material properties, thereby guiding the design of new compounds with desired characteristics. However, a search of the scientific literature did not uncover any QSPR studies specifically focused on predicting the chemical or material properties of this compound.

Emerging Research Directions and Future Perspectives for 1 4 Nitrophenyl Methyl Triazole

Development of Novel Synthetic Pathways with Enhanced Sustainability

The chemical industry's shift towards green chemistry has spurred the development of more environmentally friendly methods for synthesizing heterocyclic compounds like 1,2,4-triazoles. rsc.org Traditional synthesis routes, which may involve hazardous solvents, high energy consumption, and significant waste generation, are being re-evaluated. rsc.org Future research is focused on creating sustainable pathways for producing 1-[(4-nitrophenyl)methyl]triazole.

Key areas of development include:

Energy-Efficient Methodologies: The use of alternative energy sources like ultrasound is being explored to drive reactions, as seen in the synthesis of 1,2,3-triazole-chromene conjugates. researchgate.net These methods can often reduce reaction times and energy consumption compared to conventional heating.

One-Pot Reactions: Designing multi-component, one-pot reactions is a key strategy for enhancing sustainability. rsc.org For instance, a one-pot, three-component reaction linking benzyl (B1604629) bromides, sodium azide (B81097), and alkynes has been demonstrated for triazole synthesis, streamlining the process and minimizing purification steps. researchgate.net

Sustainable StrategyDescriptionPotential Advantage for this compound SynthesisReference
Heterogeneous NanocatalysisUse of reusable, solid-phase catalysts like ZnO-CTAB nanocrystals.Avoids toxic copper catalysts, allows for easy catalyst recovery and reuse, and can be performed in water. rsc.orgresearchgate.net
Alternative Energy SourcesEmploying methods like sonication to provide energy for the reaction.Reduced energy consumption, potentially shorter reaction times, and milder reaction conditions. researchgate.net
Multi-Component ReactionsCombining multiple reaction steps into a single "one-pot" procedure.Increases efficiency, reduces solvent usage and waste from intermediate purification steps. rsc.org

Exploration of this compound in Unconventional Catalytic Systems

The unique structure of the 1,2,4-triazole (B32235) ring makes it an excellent ligand for coordinating with metal ions. nih.gov This property is being leveraged to explore the use of this compound and its analogs in novel catalytic systems. One such area is metallomicellar catalysis, where metal complexes act as catalysts within micellar aggregates in aqueous solutions.

For example, studies on lipophilic N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole ligands have shown that their Cu(II) complexes can effectively catalyze the hydrolysis of substrates like p-nitrophenyl picolinate (B1231196) (PNPP) in cetyltrimethylammonium bromide (CTAB) micelles. nih.gov The catalytic activity in these systems is influenced by factors such as the pH and the chain length of the ligand's alkyl group. nih.gov This suggests that by modifying the substituents on the this compound scaffold, it could be tailored for specific catalytic applications in aqueous media, offering a green alternative to conventional organic solvents.

Design of Advanced Functional Materials Based on the this compound Scaffold

The inherent properties of the this compound scaffold make it an attractive building block for the design of advanced functional materials. The triazole ring can participate in hydrogen bonding and coordination with metals, while the nitrophenyl group provides electronic and photoactive properties. This combination allows for the creation of materials with tailored optical, electronic, or magnetic characteristics.

Recent research has demonstrated the synthesis of chalcone (B49325) derivatives incorporating a 1,2,3-triazole ring. mdpi.com Chalcones are known for their diverse pharmacological properties and are also used as pigments and in cosmetic formulations. mdpi.com By incorporating the this compound moiety into such structures, new materials with potential applications in nonlinear optics, sensing, or as photoresponsive materials could be developed.

Advanced Theoretical Modeling of Complex Systems Incorporating this compound

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. Advanced theoretical modeling, particularly using Density Functional Theory (DFT), is a burgeoning area of research for systems containing this compound. inorgchemres.org

DFT calculations can be used to investigate:

Molecular Structure and Properties: Determining optimal geometries, bond lengths, and bond angles of the molecule and its complexes. inorgchemres.org

Electronic Characteristics: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing a molecule's reactivity and electronic properties. inorgchemres.org

Spectroscopic Analysis: Simulating FT-IR and UV-Vis spectra to aid in the characterization of newly synthesized compounds and their complexes. inorgchemres.org

Interaction Modeling: Using molecular docking to simulate how derivatives of this compound might bind to biological targets like enzymes or receptors, which is crucial for rational drug design. nih.gov

Modeling TechniqueInformation ObtainedApplication for this compoundReference
Density Functional Theory (DFT)Molecular structure, electronic properties (HOMO-LUMO), simulated spectra.Predicting reactivity, stability, and spectroscopic signatures of new derivatives and materials. inorgchemres.org
Molecular DockingSimulated binding modes and affinities to protein active sites.Guiding the design of new bioactive compounds for pharmaceutical or agrochemical applications. nih.gov
Natural Bond Orbital (NBO) AnalysisDetails on charge transfer and bonding interactions within a molecule.Understanding the nature of coordination bonds in metal complexes of the triazole. inorgchemres.org

Integration into Hybrid Organic-Inorganic Architectures for Synergistic Properties

A highly promising research direction is the use of 1,2,4-triazole-based ligands to construct hybrid organic-inorganic materials. These materials combine the properties of both components to create novel functionalities. A key example is the integration of triazole units with polyoxometalates (POMs), which are large, anionic metal-oxide clusters.

Researchers have successfully synthesized a series of hybrid compounds by combining transition metal-triazole complexes with Keggin and Wells-Dawson type POMs. rsc.org These materials exhibit fascinating and synergistic properties, including:

Magnetic Properties: The arrangement of metal ions directed by the triazole ligands can lead to interesting magnetic behaviors.

Electrochemical Activity: The redox-active nature of the POMs can be modulated by the organic triazole component.

Photocatalytic Properties: The combination can result in materials that are active as catalysts under light irradiation.

The this compound scaffold is an ideal candidate for this application. The triazole ring can coordinate to metal centers to form the structural framework, while the nitrophenyl group could introduce photoactive or electron-accepting properties, potentially enhancing the photocatalytic or electrochemical performance of the final hybrid material. rsc.org

Potential for High-Throughput Synthesis and Screening of Derivatives for Targeted Chemical Applications

To accelerate the discovery of new applications, researchers are turning to high-throughput synthesis and screening methods. The this compound core is well-suited for this approach. Its structure allows for the easy introduction of diverse functional groups, enabling the creation of large libraries of derivatives.

Methodologies like continuous flow synthesis have been developed for the high-throughput generation of 1,2,4-triazole libraries. rsc.org This automated approach allows for the rapid synthesis and purification of many compounds in a short period. Once a library of this compound derivatives is created, it can be screened for various activities. For example, libraries of triazole derivatives have been synthesized and screened for antitrypanosomal and anticancer activities, leading to the identification of promising lead compounds. nih.govnih.gov This combination of rapid synthesis and screening holds immense potential for discovering new targeted applications for this versatile chemical scaffold.

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks, confirming substituent positions (e.g., nitrophenyl methyl groups).
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in triazole rings at ~1500 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for exact mass).
  • HPLC/Column Chromatography : Ensures purity (>95%) by separating unreacted precursors or side products .

How can researchers resolve discrepancies between experimental and predicted biological activity data?

Advanced
Statistical tools like residual analysis and leverage values identify outliers in QSAR models. For example, a derivative with a 4-nitrophenyl group showed a residual of +0.1398 (experimental activity 5.5023 vs. predicted 5.3625), suggesting structural features not captured by the model. Cross-validation (e.g., leave-one-out) and molecular dynamics simulations refine predictive accuracy .

Which computational methods are effective for predicting binding affinity to biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like EGFR (PDB:4HJO). For example, nitrophenyl-triazole derivatives showed strong hydrogen bonding with Lys745 and hydrophobic interactions in the ATP-binding pocket .
  • DFT Calculations : Optimize geometries and calculate electrostatic potentials to rationalize reactivity .

How can structural analogs of this compound be designed to enhance bioactivity?

Q. Advanced

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position enhances antibacterial activity. A 4-chlorophenyl analog showed a residual of -0.5497, indicating underestimated potency .
  • Hybrid Scaffolds : Incorporating benzimidazole or thiazole moieties improves anticancer activity (IC₅₀: 3.20–5.29 μM against HeLa cells) .

What solvent and catalyst systems optimize triazole ring formation?

Q. Basic

  • Solvents : THF/water mixtures balance polarity for CuAAC reactions . Absolute ethanol is preferred for acid-catalyzed condensations .
  • Catalysts : CuSO₄/ascorbate for click chemistry; HCl or acetic acid for imine formation .

How is the anti-cancer potential of this compound derivatives evaluated?

Q. Advanced

  • In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7, A549) quantify IC₅₀ values. Derivatives with tetrazoloquinoxaline hybrids showed 3.20 ± 1.32 μM activity .
  • Target Validation : Docking studies on EGFR or tubulin validate mechanism-of-action hypotheses .

How do substituents on the triazole ring influence physicochemical and biological properties?

Q. Advanced

  • Electron-Donating Groups (e.g., -OCH₃) : Increase solubility but may reduce receptor binding (residual: -0.3116) .
  • Halogens (e.g., -Cl, -Br) : Enhance lipophilicity and membrane permeability, improving antifungal activity .

What purification strategies are effective post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .
  • Recrystallization : Acetonitrile or ethanol washes yield high-purity crystals (>95%) .

How can in silico tools guide the design of novel triazole derivatives?

Q. Advanced

  • Virtual Libraries : Generate analogs with software like ChemAxon, then filter via ADMET predictions.
  • Pharmacophore Modeling : Identifies critical interaction sites (e.g., nitro group for H-bond acceptor regions) .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize synthesis targets .

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